5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is an organic compound with a complex cage-like structure. This compound is known for its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to be used in a wide range of applications, including magnetic resonance imaging, organic synthesis, and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents such as acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methacrylic acid, ethylene glycol dimethacrylate, and 2,2′-azobisisobutyronitrile. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in applications such as MRI, where the compound enhances the contrast by interacting with metal ions .
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another compound with a similar cage-like structure, used in similar applications.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring precise control over metal ion interactions .
Properties
CAS No. |
117875-33-9 |
---|---|
Molecular Formula |
C20H40N2O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,8,15,18,23,26-hexaoxa-1,12-diazabicyclo[10.8.8]octacosane |
InChI |
InChI=1S/C20H40N2O6/c1-3-21-5-11-25-17-19-27-13-7-22(4-2-10-24-16-15-23-9-1)8-14-28-20-18-26-12-6-21/h1-20H2 |
InChI Key |
CQUTUWFLTGWTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOCCOCCN(CCCOCCOC1)CCOCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.